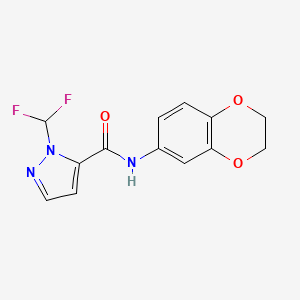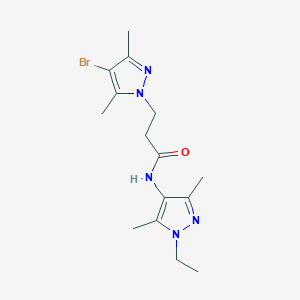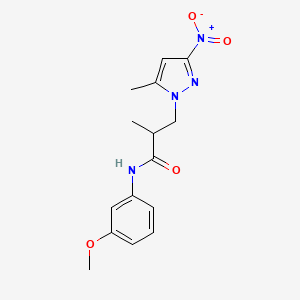
1-(difluoromethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Difluoromethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a difluoromethyl group, a benzodioxin ring, and a pyrazole carboxamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(difluoromethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced via condensation reactions involving hydrazines and 1,3-dicarbonyl compounds.
Attachment of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.
Formation of the Carboxamide: The final step involves the formation of the carboxamide linkage through the reaction of the pyrazole carboxylic acid with appropriate amines or amides under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
1-(Difluoromethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
1-(Difluoromethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It is utilized in the synthesis of specialty chemicals, agrochemicals, and other industrial products.
作用机制
The mechanism of action of 1-(difluoromethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist or antagonist, or modulator of cellular signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved.
相似化合物的比较
Similar Compounds
- 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,2,2-trifluoroethan-1-one
- 1-(4-Bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylic acid
- (2,3-Dihydro-1,4-benzodioxin-6-yl)(2,3,4-trifluorophenyl)methanone
Uniqueness
1-(Difluoromethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxamide stands out due to its unique combination of a difluoromethyl group, benzodioxin ring, and pyrazole carboxamide moiety
属性
分子式 |
C13H11F2N3O3 |
|---|---|
分子量 |
295.24 g/mol |
IUPAC 名称 |
2-(difluoromethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H11F2N3O3/c14-13(15)18-9(3-4-16-18)12(19)17-8-1-2-10-11(7-8)21-6-5-20-10/h1-4,7,13H,5-6H2,(H,17,19) |
InChI 键 |
IHKCPYZTWZZBFV-UHFFFAOYSA-N |
规范 SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=NN3C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5Z)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-3-ethyl-2-thioxoimidazolidin-4-one](/img/structure/B10945667.png)

![N-[1-(1-Adamantyl)propyl]-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B10945693.png)
![(5-amino-1H-1,2,4-triazol-1-yl){5-[(4-nitrophenoxy)methyl]furan-2-yl}methanone](/img/structure/B10945699.png)
![4-chloro-N-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10945708.png)
![(17E)-17-{(2E)-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]hydrazinylidene}estra-1,3,5(10)-trien-3-ol](/img/structure/B10945709.png)
![N-(3-methoxypropyl)-2-[(1-methyl-1H-indol-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B10945722.png)

![2-(1H-benzotriazol-1-yl)-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]acetamide](/img/structure/B10945742.png)
![(5Z)-3-cyclohexyl-5-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzylidene}-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B10945746.png)
![2-({3-[(4-cyanophenoxy)methyl]phenyl}carbonyl)-N-(4-ethoxyphenyl)hydrazinecarbothioamide](/img/structure/B10945748.png)
![4-{[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}benzoic acid](/img/structure/B10945752.png)
![9-ethyl-2-[(4-nitro-1H-pyrazol-1-yl)methyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10945757.png)
![4-{[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoyl]amino}-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide](/img/structure/B10945760.png)
